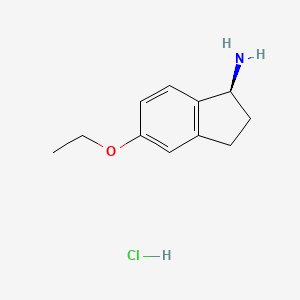
3-Acetyl-4-oxo-1,4-dihydroquinoline-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Acetyl-4-oxo-1,4-dihydroquinoline-6-carbonitrile is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-acetyl-4-oxo-1,4-dihydroquinoline-6-carbonitrile typically involves the condensation of 3,4-dialkoxyanilines with ethyl (ethoxymethylene)cyanoacetate followed by thermal cyclization . Another method involves the Knoevenagel condensation–Michael addition of 1-methyl-3-acetyl-4-hydroxyquinolin-2(1H)-one with diethylamine in benzene under reflux .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for yield and purity.
化学反応の分析
Types of Reactions
3-Acetyl-4-oxo-1,4-dihydroquinoline-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-2,4-diones.
Reduction: Reduction reactions can convert it into different quinoline derivatives.
Substitution: It can undergo substitution reactions, particularly at the acetyl and cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of other quinoline derivatives.
Biology: It has shown promise in biological assays for its antimicrobial and anticancer activities.
Medicine: This compound is being explored for its potential use in developing new therapeutic agents.
Industry: It is used in the synthesis of dyes and pigments due to its stable structure.
作用機序
The mechanism of action of 3-acetyl-4-oxo-1,4-dihydroquinoline-6-carbonitrile involves its interaction with various molecular targets. It is believed to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interfere with DNA synthesis and repair mechanisms .
類似化合物との比較
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit comparable biological activities.
3-Acetylquinoline Derivatives: These derivatives have similar structural features and are used in similar applications.
Uniqueness
3-Acetyl-4-oxo-1,4-dihydroquinoline-6-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of acetyl and cyano groups makes it a versatile intermediate in synthetic chemistry .
特性
分子式 |
C12H8N2O2 |
|---|---|
分子量 |
212.20 g/mol |
IUPAC名 |
3-acetyl-4-oxo-1H-quinoline-6-carbonitrile |
InChI |
InChI=1S/C12H8N2O2/c1-7(15)10-6-14-11-3-2-8(5-13)4-9(11)12(10)16/h2-4,6H,1H3,(H,14,16) |
InChIキー |
GVGSZEWPOPMTJS-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-Dichloropyrido[2,3-d]pyridazin-5(6H)-one](/img/structure/B11889662.png)









![1-(Spiro[benzo[d][1,3]dioxole-2,1'-cyclopentan]-5-yl)ethanone](/img/structure/B11889727.png)


